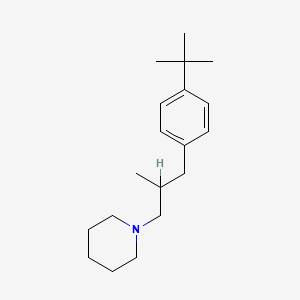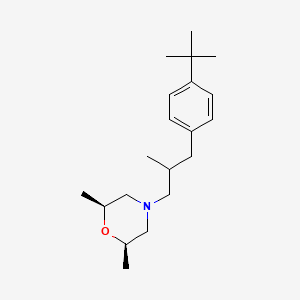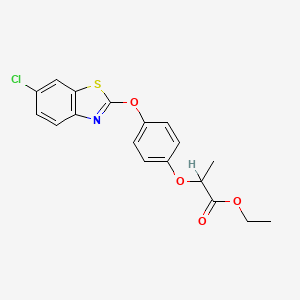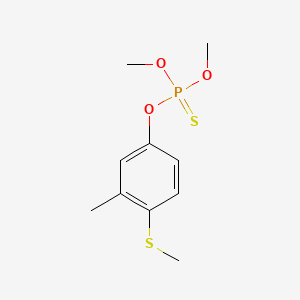
Fenyripol hydrochloride
Overview
Description
Fenyripol hydrochloride is a chemical compound with the molecular formula C12H14ClN3O. It is known for its role as a relaxant of skeletal muscle
Preparation Methods
Synthetic Routes and Reaction Conditions: The detailed synthetic route can vary, but it generally involves the use of aniline derivatives and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of fenyripol hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Fenyripol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Fenyripol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly as a muscle relaxant.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of fenyripol hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts as a relaxant of skeletal muscle by modulating the activity of certain ion channels and receptors. This modulation leads to a decrease in muscle contraction and an overall relaxing effect .
Comparison with Similar Compounds
Fenyripol hydrochloride can be compared with other similar compounds, such as phenylephrine and other skeletal muscle relaxants. While phenylephrine is primarily used as a decongestant and vasoconstrictor, this compound is unique in its specific action on skeletal muscle relaxation . Other similar compounds include:
Phenylephrine: An alpha-1 adrenergic receptor agonist used to treat hypotension and nasal congestion.
Methocarbamol: A muscle relaxant used to relieve muscle pain and spasms.
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms
This compound stands out due to its specific molecular structure and targeted action on skeletal muscles, making it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
2441-88-5 |
|---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-phenyl-2-(pyrimidin-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c16-11(10-5-2-1-3-6-10)9-15-12-13-7-4-8-14-12;/h1-8,11,16H,9H2,(H,13,14,15);1H |
InChI Key |
MEDWIGMHHZRIOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
2441-88-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fenyripol hydrochloride; NSC 43183; NSC43183; NSC43183 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


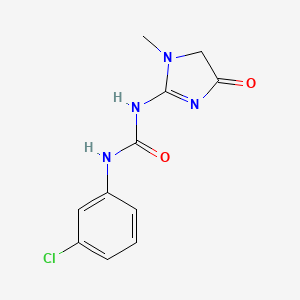

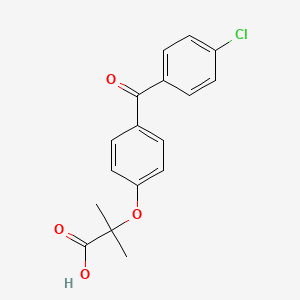
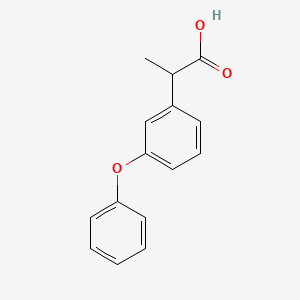
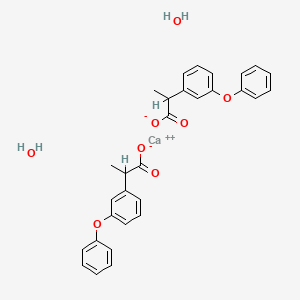

![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)

